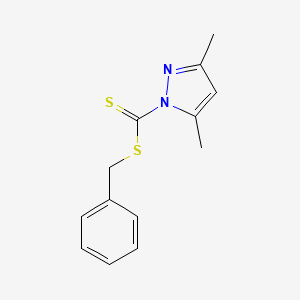
benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is a chemical compound with the molecular formula C13H14N2S2 and a molecular weight of 262.39 g/mol . It is known for its role as a reversible addition-fragmentation chain transfer (RAFT) agent, which is widely used in polymer chemistry . The compound is characterized by its aromatic structure and the presence of a pyrazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate typically involves the reaction of benzyl chloride with 3,5-dimethyl-1H-pyrazole-1-carbodithioic acid . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator in the polymerization reaction, allowing for precise control over the molecular weight and distribution of the resulting polymers . The pyrazole ring and the carbodithioate group play crucial roles in stabilizing the intermediate radicals formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
Uniqueness
Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is unique due to its benzyl group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly effective as a RAFT agent in polymerization reactions, providing better control over polymer properties .
Properties
Molecular Formula |
C13H14N2S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
benzyl 3,5-dimethylpyrazole-1-carbodithioate |
InChI |
InChI=1S/C13H14N2S2/c1-10-8-11(2)15(14-10)13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
YLDJCZQMZKYRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=S)SCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















